molecular formula C12H15N3O2S B11765286 4-(2-Methoxyethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-(2-Methoxyethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11765286
M. Wt: 265.33 g/mol
InChI Key: YKQLILFDXIOADD-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-(2-Methoxyethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with target proteins, leading to changes in their function. These interactions can affect various biological pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-(2-Methoxyethyl)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-(2-Methoxyethyl)-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(2-Methoxyethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both methoxy and thiol groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions with various molecular targets.

Properties

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

4-(2-methoxyethyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H15N3O2S/c1-16-8-7-15-11(13-14-12(15)18)9-5-3-4-6-10(9)17-2/h3-6H,7-8H2,1-2H3,(H,14,18)

InChI Key

YKQLILFDXIOADD-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=NNC1=S)C2=CC=CC=C2OC

Origin of Product

United States

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